![molecular formula C22H20ClN3O5S B3533300 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3533300.png)
2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Overview
Description
2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CCG-1423 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves the inhibition of Rho-associated protein kinase (ROCK) activity. ROCK is a key regulator of cell shape and motility and has been implicated in a variety of physiological and pathological processes. Inhibition of ROCK activity by 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments include its specificity for ROCK inhibition and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. These include further studies on its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and other types of cancer. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more effective and targeted therapies based on its mechanism of action.
Scientific Research Applications
2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-31-20-12-11-15(23)13-19(20)26(32(29,30)16-7-3-2-4-8-16)14-21(27)25-18-10-6-5-9-17(18)22(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHYWJMWDUGPNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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